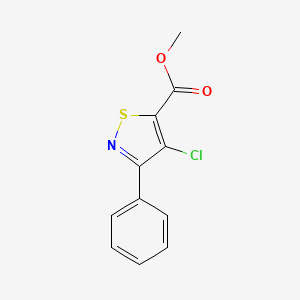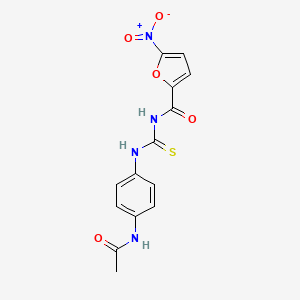
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione is a compound that has garnered significant interest in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of phthalimide with 1-benzyl-4-piperidone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of deep eutectic solvents (DES) to accelerate the process, which is both efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Applications De Recherche Scientifique
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential acetylcholinesterase inhibitor for treating Alzheimer’s disease.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Galantamine: An alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.
Uniqueness
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione is unique due to its specific structural features, which confer high potency and selectivity towards acetylcholinesterase. Its benzylpiperidine moiety is particularly effective in binding to the enzyme’s active site, making it a promising candidate for further development .
Propriétés
Numéro CAS |
113027-75-1 |
|---|---|
Formule moléculaire |
C22H24N2O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[2-(1-benzylpiperidin-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H24N2O2/c25-21-19-8-4-5-9-20(19)22(26)24(21)15-12-17-10-13-23(14-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2 |
Clé InChI |
CRPBEXXXEBUOEC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
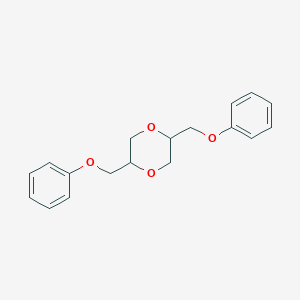
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
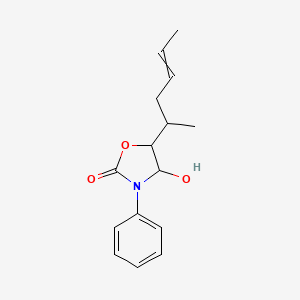
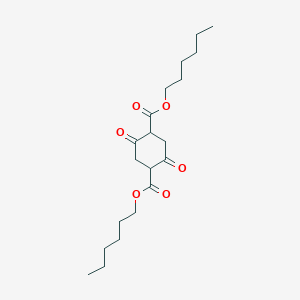
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)

